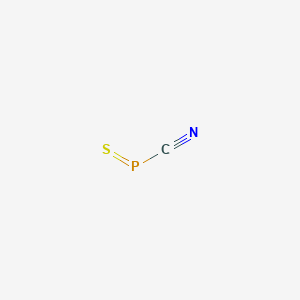
Thiophosphorosoformonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophosphorosoformonitrile is a chemical compound that contains phosphorus, sulfur, and nitrogen atoms. It is known for its unique chemical properties and potential applications in various fields of science and industry. The compound’s structure includes a thiophosphoryl group (P=S) and a formonitrile group (C≡N), making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophosphorosoformonitrile typically involves the reaction of phosphorus pentasulfide (P4S10) with cyanogen chloride (ClCN) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophosphorosoformonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophosphoric acid derivatives.
Reduction: Reduction reactions can convert this compound to phosphorosoformonitrile.
Substitution: The thiophosphoryl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Thiophosphoric acid derivatives.
Reduction: Phosphorosoformonitrile.
Substitution: Various substituted thiophosphoryl compounds.
Applications De Recherche Scientifique
Thiophosphorosoformonitrile has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of thiophosphorosoformonitrile involves its interaction with molecular targets through its thiophosphoryl and formonitrile groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their structure and function. The compound’s reactivity is influenced by the electronic properties of the phosphorus-sulfur and carbon-nitrogen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophosphoric Acid: Contains a thiophosphoryl group but lacks the formonitrile group.
Phosphorosoformonitrile: Similar structure but without the sulfur atom.
Phosphorothioates: Compounds with a P=S bond, used in various applications.
Uniqueness
Thiophosphorosoformonitrile is unique due to the presence of both thiophosphoryl and formonitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
25756-82-5 |
|---|---|
Formule moléculaire |
CNPS |
Poids moléculaire |
89.06 g/mol |
Nom IUPAC |
thiophosphorosoformonitrile |
InChI |
InChI=1S/CNPS/c2-1-3-4 |
Clé InChI |
OOZCJALFWITLBQ-UHFFFAOYSA-N |
SMILES canonique |
C(#N)P=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
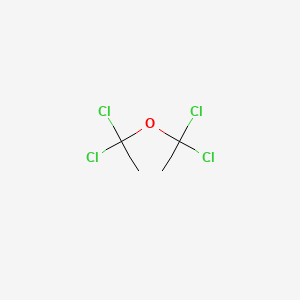
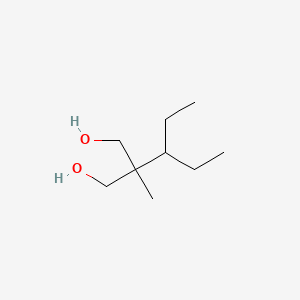

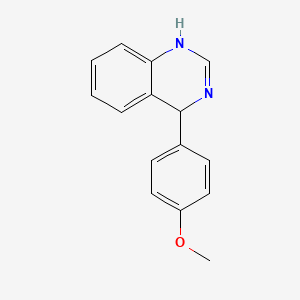
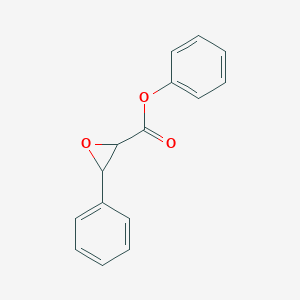
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
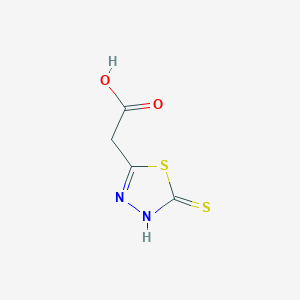
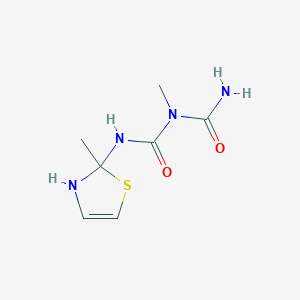
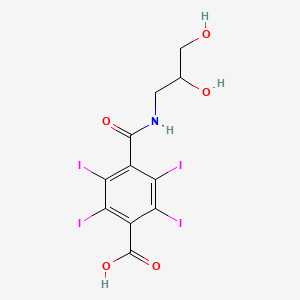
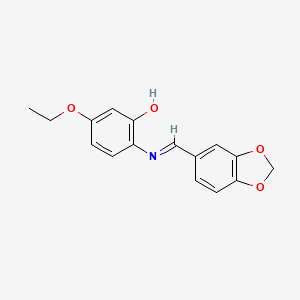
![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)

